molecular formula C15H15ClN2O3 B2969205 N-(4-chlorophenyl)-2-(2-methoxyethoxy)isonicotinamide CAS No. 2034238-62-3

N-(4-chlorophenyl)-2-(2-methoxyethoxy)isonicotinamide

Cat. No. B2969205
CAS RN: 2034238-62-3
M. Wt: 306.75
InChI Key: JUANNVIDQSSFQS-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(2-methoxyethoxy)isonicotinamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention due to its potential therapeutic applications. This compound belongs to the class of isonicotinamide derivatives and has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

Chemical Synthesis and Characterization

The synthesis and characterization of chemical compounds related to N-(4-chlorophenyl)-2-(2-methoxyethoxy)isonicotinamide contribute significantly to the field of organic chemistry. In the study by Bijwe et al. (2011), a related compound, 1-(2-Hydoxy-3,4-benzophenyl-5-methoxy)-3-(4-chlorophenyl)-propan-1,3-dione, was synthesized and characterized using IR and NMR spectral data, showcasing the potential for creating novel compounds with specific properties for further research applications (Bijwe, Bh, Arkar, & Gholse, 2011).

Thermal Transformation and Phase Transition Studies

The thermal transformation and phase transition studies of chemical compounds offer insights into their stability and structural changes under different temperatures. Chia and Quah (2017) explored the first-order displacive phase transition of a co-crystal related to N-(4-chlorophenyl)-2-(2-methoxyethoxy)isonicotinamide, providing valuable data on the structural dynamics of such compounds (Chia & Quah, 2017).

Advanced Oxidation Processes

The degradation and mineralization of organic pollutants through advanced oxidation processes are crucial for environmental chemistry. Brillas, Calpe, and Casado (2000) conducted a study on the mineralization of 2,4-dichlorophenoxyacetic acid (2,4-D) using advanced electrochemical oxidation processes, which could be relevant for the degradation of compounds similar to N-(4-chlorophenyl)-2-(2-methoxyethoxy)isonicotinamide (Brillas, Calpe, & Casado, 2000).

properties

IUPAC Name

N-(4-chlorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3/c1-20-8-9-21-14-10-11(6-7-17-14)15(19)18-13-4-2-12(16)3-5-13/h2-7,10H,8-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUANNVIDQSSFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-(2-methoxyethoxy)isonicotinamide

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